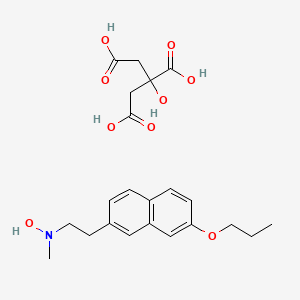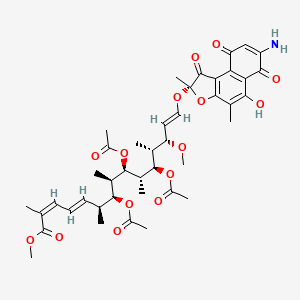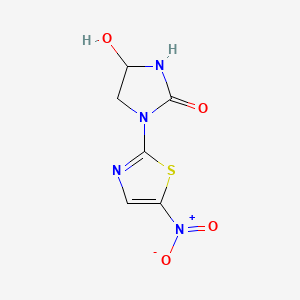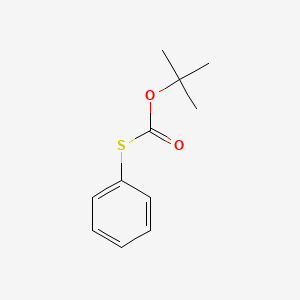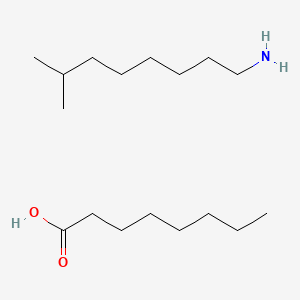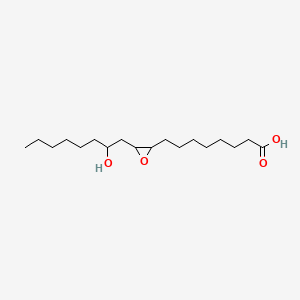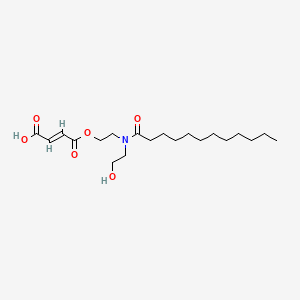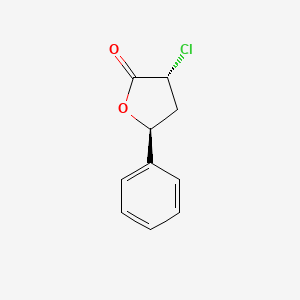
2,2'-Oxybisbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybisbutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Oxybisbutan-1-ol can be synthesized through several methods. One common method involves the reaction of butan-1-ol with an oxidizing agent to form the intermediate butan-1-al, which is then further reacted with another molecule of butan-1-ol in the presence of a catalyst to form 2,2’-Oxybisbutan-1-ol. The reaction conditions typically involve moderate temperatures and the use of catalysts such as sulfuric acid or other acidic catalysts.
Industrial Production Methods
In industrial settings, 2,2’-Oxybisbutan-1-ol is produced through a continuous process that involves the catalytic oxidation of butan-1-ol followed by a condensation reaction. This method ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybisbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form butan-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Butan-1-al or butanoic acid.
Reduction: Butan-1-ol.
Substitution: Halogenated butan-1-ol derivatives.
Scientific Research Applications
2,2’-Oxybisbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent in the preparation of biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubility and stability properties.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Oxybisbutan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include hydrogen bonding and van der Waals interactions, which play a crucial role in its effects.
Comparison with Similar Compounds
Similar Compounds
Butan-1-ol: A primary alcohol with a single hydroxyl group.
Butane-1,4-diol: A diol with hydroxyl groups at both ends of the carbon chain.
2,2’-Oxybisethanol: A diol with a similar structure but shorter carbon chain.
Uniqueness
2,2’-Oxybisbutan-1-ol is unique due to its specific molecular structure, which provides distinct chemical properties such as higher boiling point and solubility compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
55011-26-2 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(1-hydroxybutan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
YLGKTKNKMPOCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)OC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


